Regulatory Acceptable Intake (AI) Limit: 15.6× Higher than NDMA
N-Nitrosofolicacid has an FDA and EMA Acceptable Intake (AI) limit of 1500 ng/day (Carcinogenic Potency Category 4), which is 15.6× higher than NDMA (96 ng/day) and 56.6× higher than NDEA (26.5 ng/day) [1][2]. This differential AI limit is critical for setting control strategies in finished product specifications.
| Evidence Dimension | Regulatory Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | 1500 ng/day (CPCA 4) |
| Comparator Or Baseline | NDMA: 96 ng/day; NDEA: 26.5 ng/day |
| Quantified Difference | 15.6× higher than NDMA; 56.6× higher than NDEA |
| Conditions | FDA and EMA regulatory guidance for nitrosamine impurities in pharmaceuticals |
Why This Matters
A higher AI limit allows for less stringent control requirements, but only if the specific compound is correctly identified and quantified using a certified reference standard.
- [1] European Medicines Agency (EMA). Appendix 1: Acceptable Intakes Established for N-nitrosamines. EMA/72902/2024 Rev. 4. Published February 26, 2024. View Source
- [2] Kruhlak NL, Schmidt M, Koval D, Marro D, Schlingemann J, Schlingemann J. Risk characterization of N-nitrosodimethylamine in pharmaceuticals. Food Chem Toxicol. 2024 Feb;184:114397. doi: 10.1016/j.fct.2023.114397. View Source
